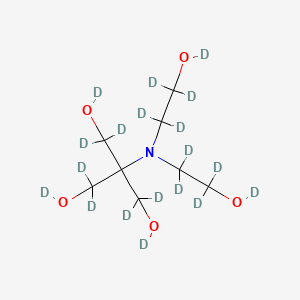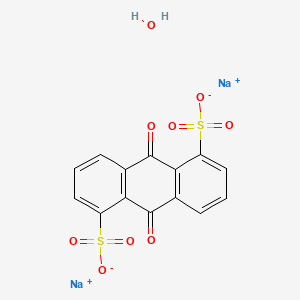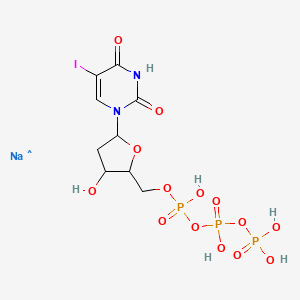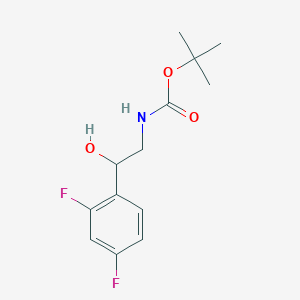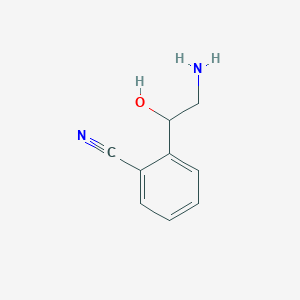
FLUORESCEIN-O'-ACETIC ACID*
Descripción general
Descripción
Fluorescein-O’-acetic acid is a derivative of fluorescein, a synthetic organic compound with the molecular formula C22H14O7. It is widely used as a fluorescent dye due to its high fluorescence quantum yield and photostability. The compound is particularly useful in biological and chemical research for labeling and detection purposes.
Mecanismo De Acción
Target of Action
Fluorescein-O-acetate primarily targets amines . It is a fluorescent label that reacts with amines after activation to give isomerically homogeneous derivatives . This property makes it a useful tool in various research and industrial fields, particularly in the study of important physiological and pathological processes at the cellular level .
Mode of Action
Fluorescein-O-acetate is used extensively as a diagnostic tool in the field of ophthalmology . It is a fluorescent compound or fluorophore having a maximum absorbance of 494 nm and an emission maximum of 521 nm . The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas .
Biochemical Pathways
Fluorescein-O-acetate affects the biochemical pathways related to the detection of amines . Once cleaved, fluorescein localizes to the cytosol, nucleus, and vacuole of the living cell . This allows for the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
Pharmacokinetics
It is known that this reagent has high-detection sensitivity in the visible region, specifically with amino groups, and mild derivatization conditions
Result of Action
The result of Fluorescein-O-acetate’s action is the production of a strong green fluorescence that can be used for diagnostic imaging . This fluorescence can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram .
Action Environment
The action of Fluorescein-O-acetate can be influenced by environmental factors such as pH. Fluorescein is a pH-sensitive probe that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This property allows it to be used as a diagnostic aid in corneal injuries and corneal trauma .
Análisis Bioquímico
Biochemical Properties
Fluorescein-O-acetate is a fluorogenic compound that can be used in various types of metabolism . It has been used as a reagent for catecholamine analysis in liquid chromatography, reacting with norepinephrine, epinephrine, and dopamine . The nature of these interactions is based on the reactivity of Fluorescein-O-acetate with these catecholamines.
Cellular Effects
Fluorescein-O-acetate has been used to investigate cellular conditions in vivo. For instance, it has been used to quantify fluorescently labeled nanoparticle uptake in mammalian cells . It has also been used to image intracellular superoxide radicals . These studies suggest that Fluorescein-O-acetate can influence cell function by interacting with various cellular processes.
Molecular Mechanism
Fluorescein-O-acetate, like fluorescein, is a fluorophore that absorbs light at a particular wavelength and subsequently emits light of a longer wavelength . The fluorescence lifetimes of the protonated and deprotonated forms of fluorescein are approximately 3 and 4 ns, respectively . This property allows for pH determination from non-intensity based measurements .
Temporal Effects in Laboratory Settings
The temporal effects of Fluorescein-O-acetate in laboratory settings can be observed through fluorescence imaging techniques. These techniques have been used to detect the presence of superoxide radicals and to dynamically image their fluctuation using two-photon technology .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Fluorescein-O-acetate in animal models are limited, it’s worth noting that fluorescein, from which Fluorescein-O-acetate is derived, has been used safely in various applications. For instance, fluorescein has been used for decades in ophthalmology for fluorescence angiography . Side effects or adverse events reported in the literature were related to intravenous bolus injection .
Metabolic Pathways
Fluorescein-O-acetate is involved in various metabolic pathways. It is used as a fluorogenic compound in different types of metabolism, including the detection of superoxide radicals .
Transport and Distribution
The transport and distribution of Fluorescein-O-acetate within cells and tissues are likely to be similar to that of fluorescein. Fluorescein is commonly used in microscopy, in a type of dye laser as the gain medium, in forensics and serology to detect latent blood stains, and in dye tracing .
Subcellular Localization
Fluorescein-O-acetate, like fluorescein, can be used to visualize cellular and subcellular structures. Fluorescent dyes provide a convenient and sensitive method for assessing cell viability and visualizing organellar distribution and dynamics . Therefore, Fluorescein-O-acetate could potentially be used to describe the subcellular localization of the product and any effects on its activity or function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorescein-O’-acetic acid can be synthesized through a multi-step process involving the reaction of fluorescein with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of fluorescein-O’-acetic acid involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein-O’-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the fluorescein core, altering its fluorescence properties.
Substitution: The acetic acid moiety can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorescein derivatives with modified fluorescence properties, making them suitable for specific applications in research and industry .
Aplicaciones Científicas De Investigación
Fluorescein-O’-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for detecting and quantifying chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in diagnostic imaging techniques, such as fluorescein angiography, to visualize blood vessels and tissues.
Industry: Applied in the development of biosensors and diagnostic assays for detecting various analytes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: The parent compound of fluorescein-O’-acetic acid, widely used as a fluorescent dye.
Fluorescein diacetate: A derivative used for cell viability assays.
Fluorescein isothiocyanate: Used for labeling proteins and antibodies.
6-Aminofluorescein: Another derivative with applications in fluorescence microscopy.
Uniqueness
Fluorescein-O’-acetic acid is unique due to its specific functional group, which allows for targeted labeling and detection in various research applications. Its high fluorescence quantum yield and photostability make it a valuable tool in scientific research .
Propiedades
IUPAC Name |
2-[3-(carboxymethoxy)-6-oxoxanthen-9-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)29-19-10-13(28-11-20(24)25)6-8-17(19)21(16)14-3-1-2-4-15(14)22(26)27/h1-10H,11H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDLLIKXLDPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585004 | |
| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233759-98-3 | |
| Record name | 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorescein-O'-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluorescein-O-acetate interact with its target molecules, and what are the downstream effects?
A1: Fluorescein-O-acetate reacts specifically with primary amines (-NH2 groups) present in target molecules like amino acids, peptides, and biogenic amines. This reaction forms a stable amide bond between the fluorescein moiety and the target molecule [, , , , , ]. The key downstream effect of this reaction is the attachment of the highly fluorescent fluorescein molecule to the target. This allows for sensitive detection of the derivatized molecules using fluorescence detection methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) [, , , , ].
Q2: What is the structural characterization of Fluorescein-O-acetate?
A2: While the provided abstracts do not specify the exact molecular formula and weight of Fluorescein-O-acetate, they highlight its key structural features. It consists of a fluorescein molecule attached to an acetate group via an ester linkage. The acetate group serves as a good leaving group during the reaction with amines. The fluorescein moiety is responsible for the fluorescent properties of the derivatized molecules. For detailed spectroscopic data, further investigation beyond the provided abstracts is recommended.
Q3: Can you explain the analytical methods and techniques used to characterize and quantify Fluorescein-O-acetate derivatives?
A4: The research primarily utilizes chromatographic techniques coupled with fluorescence detection for analyzing Fluorescein-O-acetate derivatives. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is commonly employed, separating the derivatized molecules based on their physicochemical properties on a C18 column [, , , ]. Alternatively, Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) is also utilized, exploiting the charge-to-size ratio of the derivatives for separation and offering high sensitivity []. These methods allow for both qualitative identification and quantitative analysis of target molecules in various biological matrices.
Q4: What are the advantages of using Fluorescein-O-acetate as a derivatizing agent compared to other options?
A4: The research highlights several advantages of Fluorescein-O-acetate over other derivatizing agents:
- High sensitivity: Fluorescein-based derivatives exhibit strong fluorescence, enabling detection limits in the femtomole range [, , ], which is considerably lower than many other detection methods.
- Mild reaction conditions: The derivatization reaction proceeds under relatively mild conditions, minimizing potential degradation of target molecules [, ].
- Selectivity: Fluorescein-O-acetate reacts specifically with primary amines, reducing interference from other functional groups present in the sample matrix [, ].
Q5: What are the potential applications of Fluorescein-O-acetate in different research areas?
A5: The research suggests various applications of Fluorescein-O-acetate in diverse fields:
- Biomedical research: Quantifying biogenic amines in plasma to understand their role in diseases like cancer [].
- Neuroscience: Analyzing amino acid neurotransmitters in cerebrospinal fluid and saliva to study neurological disorders [].
- Food science and technology: Determining oligopeptide composition and hydrolysis in food products [].
- Clinical chemistry: Developing diagnostic assays for various diseases by utilizing Fluorescein-O-acetate labeled probes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



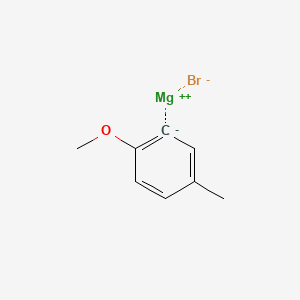
![(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1612370.png)
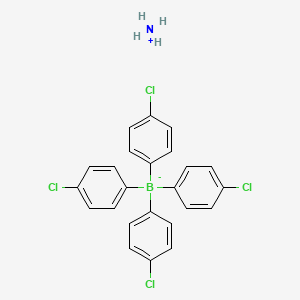
![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)
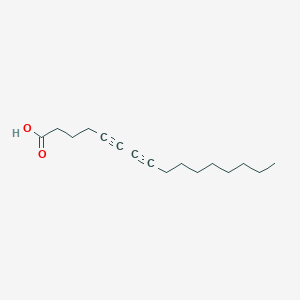

![2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate](/img/structure/B1612376.png)
